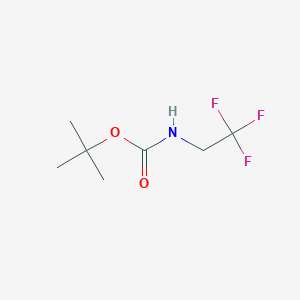
Tert-butyl (2,2,2-trifluoroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2,2,2-trifluoroethyl)carbamate: is an organic compound with the molecular formula C7H12F3NO2. It is a derivative of carbamic acid and contains a trifluoroethyl group, which imparts unique chemical properties. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
Mode of Action
It is known that carbamates in general can interact with various enzymes and receptors in the body, leading to a range of biological effects .
Biochemical Pathways
Carbamates are known to interfere with the functioning of certain enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a LogP value of 2.23, indicating its lipophilicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (2,2,2-trifluoroethyl)carbamate. For instance, the compound should be stored at room temperature, away from moisture . It is also known that the compound’s solubility can be influenced by the solvent used .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Di-tert-butyl Dicarbonate: One common method for synthesizing tert-butyl (2,2,2-trifluoroethyl)carbamate involves the reaction of 2,2,2-trifluoroethylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Curtius Rearrangement: Another method involves the Curtius rearrangement of an acyl azide intermediate. This intermediate is formed by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Tert-butyl (2,2,2-trifluoroethyl)carbamate can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions.
Deprotection: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the tert-butyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Deprotected Amines: The removal of the tert-butyl group yields the corresponding free amine.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl (2,2,2-trifluoroethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to modify peptides and proteins. It can be used to introduce trifluoroethyl groups into biomolecules, which can alter their properties and interactions.
Medicine: this compound is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drug molecules that contain trifluoroethyl groups, which can enhance the pharmacokinetic properties of the drugs .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it valuable for various applications .
Comparación Con Compuestos Similares
Tert-butyl (2,2,2-trifluoroacetyl)carbamate: This compound is similar in structure but contains a trifluoroacetyl group instead of a trifluoroethyl group.
N-Boc-2,2,2-trifluoroethylamine: This compound is another carbamate derivative with a trifluoroethyl group.
Uniqueness: Tert-butyl (2,2,2-trifluoroethyl)carbamate is unique due to its combination of a tert-butyl protecting group and a trifluoroethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceutical development .
Propiedades
IUPAC Name |
tert-butyl N-(2,2,2-trifluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOHQSNLKZABKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
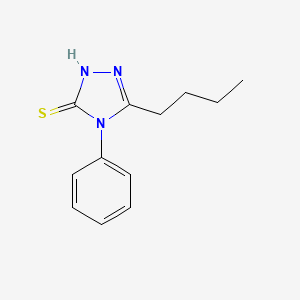
![(3-(1H-tetrazol-1-yl)phenyl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2902533.png)
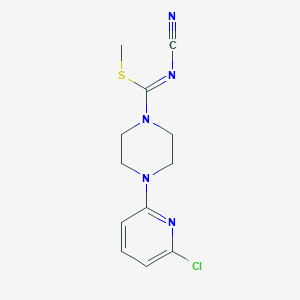
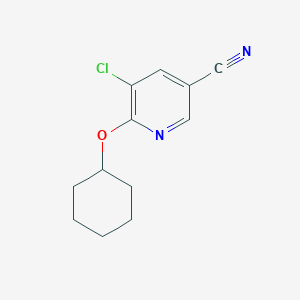
![11-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2902538.png)
![N-(5-chloro-2-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2902539.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2902540.png)
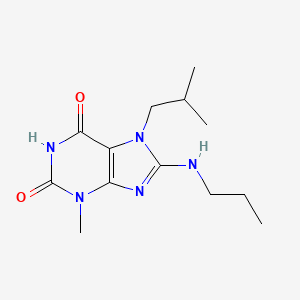
![(2Z)-3-(4-fluorophenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile](/img/structure/B2902545.png)
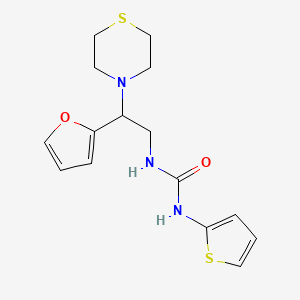
![2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2902549.png)
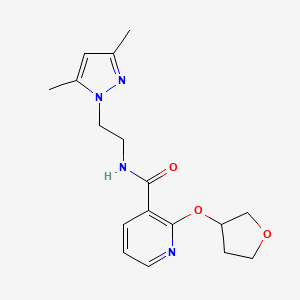
![5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2902552.png)
